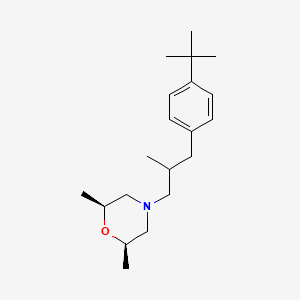
Fenpropimorph
Overview
Description
(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is an alkylbenzene.
Mechanism of Action
Target of Action
Fenpropimorph is a morpholine-derived fungicide that primarily targets the enzymes in the ergosterol biosynthetic pathway of fungi . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to the death of the fungus .
Mode of Action
This compound acts by inhibiting two key enzymes in the ergosterol biosynthetic pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The disruption of the cell membrane integrity ultimately leads to the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting key enzymes in this pathway, this compound disrupts the production of ergosterol, a vital component of fungal cell membranes . This disruption can lead to a cascade of downstream effects, including alterations in cell membrane structure and function, disruption of cell processes, and ultimately, cell death .
Pharmacokinetics
This compound exhibits rapid absorption from the gastrointestinal tract when administered orally . Following a single dose, an initial peak plasma concentration is followed by a second peak over 1–8 hours, with plasma half-lives of approximately 4–24 hours . The second plasma peak is more apparent in subjects administered a higher dose and is a consequence of enterohepatic circulation . Absorption was calculated to be approximately 90% in males and 70% in females with the phenyl-labelled compound at a low dose . For a higher dose, absorption was complete in both sexes .
Result of Action
The primary result of this compound’s action is the death of the target fungus . By inhibiting the production of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to a cascade of effects that ultimately result in cell death . Additionally, this compound has been reported to have a strong adverse effect on sterol biosynthesis in higher-plants by inhibiting the cycloeucalenol-obtusifoliol isomerase .
Action Environment
This compound is used in agriculture to control various pathogens on a variety of crops including cereals . It has a low aqueous solubility and a low volatility . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAUSSKQMZRMAI-ALOPSCKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034601, DTXSID901045927 | |
| Record name | (2R,6S)-Fenpropimorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,6S)‐4‐[3‐(4‐tert‐Butylphenyl)‐2‐methylpropyl]‐ 2,6‐dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67564-91-4 | |
| Record name | Fenpropimorph | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67564-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpropimorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067564914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,6S)-Fenpropimorph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[3-(p-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPROPIMORPH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4548UM725F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is fenpropimorph, and what is its primary mode of action?
A1: this compound is a morpholine fungicide that primarily targets the ergosterol biosynthesis pathway in fungi. [, , , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to growth inhibition or fungal death.
Q2: Which specific enzymes in the ergosterol biosynthesis pathway are affected by this compound?
A2: this compound primarily inhibits two key enzymes: Δ8→Δ7-sterol isomerase and Δ14-sterol reductase. [, , ] Inhibition of these enzymes leads to the accumulation of specific sterol precursors and a decrease in ergosterol levels.
Q3: How does the inhibition of ergosterol biosynthesis by this compound translate into its antifungal effects?
A3: The depletion of ergosterol and the accumulation of abnormal sterols caused by this compound disrupt the structure and function of fungal cell membranes. [, ] This disruption affects essential cellular processes, such as nutrient uptake, signaling, and cell division, ultimately inhibiting fungal growth or causing cell death.
Q4: Are there other cellular processes, beyond ergosterol biosynthesis, that are affected by this compound?
A4: Yes, research indicates that this compound can also impact other cellular processes. For instance, it has been shown to affect the uptake of uracil and cytosine in Saccharomyces cerevisiae. [] Additionally, this compound can influence the accumulation of triacylglycerols (TAGs) in Chlamydomonas reinhardtii by promoting the conversion of chloroplast membrane lipids. []
Q5: How does the impact of this compound on Chlamydomonas reinhardtii differ from its effect on fungi?
A5: While this compound disrupts ergosterol synthesis in fungi, its impact on Chlamydomonas reinhardtii involves a different mechanism. this compound triggers the conversion of chloroplast polar membrane lipids into TAGs, leading to their accumulation. [] This difference highlights the diverse effects of this compound on lipid metabolism across different organisms.
Q6: What is the molecular formula and molecular weight of this compound?
A6: The molecular formula of this compound is C20H33NO, and its molecular weight is 303.48 g/mol. []
Q7: Is there any spectroscopic data available that confirms the structure of this compound?
A7: Yes, X-ray crystallography studies, particularly of this compound picrate, have provided insights into its conformational properties. [] The studies revealed that this compound adopts an open, L-shaped conformation in its crystalline form.
Q8: Are there specific adjuvants known to influence the stability and efficacy of this compound formulations?
A9: Yes, studies have shown that adjuvants can significantly impact the volatilization of this compound. [, ] While some commercial formulations successfully reduced the volatilization of this compound, others had limited effects. [] Further research is needed to fully understand the interactions between specific adjuvants and this compound, aiming to optimize its application and minimize environmental impact.
Q9: Has resistance to this compound been observed in fungi?
A10: Yes, resistance to this compound has been reported in several fungal species, including Erysiphe graminis f.sp. tritici (wheat powdery mildew) and Ustilago maydis. [, , ] The development of resistance poses a significant challenge in managing fungal diseases and highlights the need for sustainable fungicide use strategies.
Q10: What are the mechanisms behind this compound resistance in fungi?
A11: Several mechanisms contribute to this compound resistance. These include modifications in the target enzymes, such as reduced affinity of Δ14-sterol reductase for this compound. [] Additionally, alterations in sterol composition, efflux pumps, and changes in membrane permeability might play a role in conferring resistance.
Q11: Is there evidence of cross-resistance between this compound and other fungicides?
A12: Yes, cross-resistance has been observed between this compound and other morpholine fungicides like fenpropidin and tridemorph. [] This cross-resistance suggests that similar mechanisms might be involved in conferring resistance to this class of fungicides. Notably, cross-resistance to triazole fungicides has also been reported, indicating potential overlaps in resistance mechanisms between these two classes.
Q12: What is the environmental fate of this compound after application?
A13: this compound can undergo various degradation processes in the environment, including photodegradation, microbial degradation, and volatilization. [, ] Its persistence and degradation pathways can vary depending on environmental factors such as soil type, pH, temperature, and microbial activity.
Q13: How does soil pH influence the volatilization of this compound?
A14: Studies have shown that higher soil pH values tend to enhance the volatilization of this compound. [] For instance, significantly higher volatilization rates were observed in sandy soils with pH 6.6 compared to those with lower pH values. This pH dependency highlights the complexity of this compound's environmental behavior.
Q14: What analytical methods are commonly employed for the detection and quantification of this compound in various matrices?
A15: Several analytical techniques are available for analyzing this compound, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). [, , , ] These methods offer high sensitivity and selectivity for quantifying this compound residues in environmental samples, food products, and biological matrices.
Q15: Are there specific considerations for sample preparation and extraction of this compound from complex matrices?
A16: Yes, efficient extraction and cleanup procedures are crucial for accurate analysis. Methods like QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") have been successfully employed to extract this compound from various matrices, including livestock products and barley grain. [, ] These methods aim to minimize matrix effects and ensure reliable quantification.
Q16: What are some current research directions regarding this compound?
A16: Ongoing research focuses on:
- Understanding the detailed mechanisms of this compound resistance in different fungal species and developing strategies to mitigate resistance development. [, , ]
- Exploring the potential use of this compound or related compounds in biofuel production, based on its ability to enhance TAG accumulation in Chlamydomonas reinhardtii. []
- Investigating the impact of this compound on non-target organisms and ecosystems to assess its environmental risks and develop sustainable use practices. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


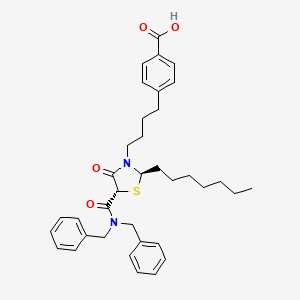
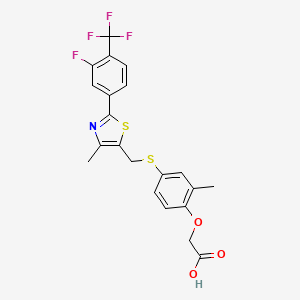
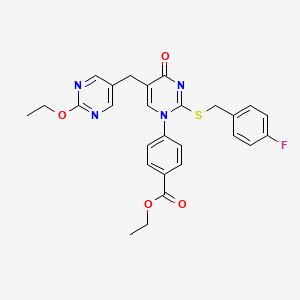
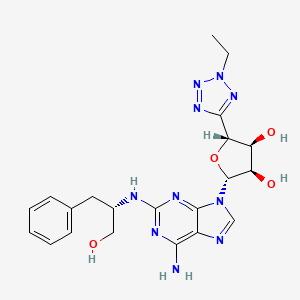
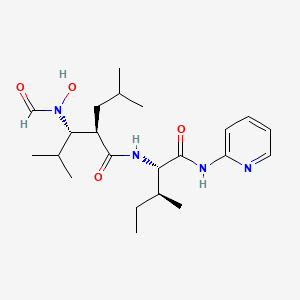
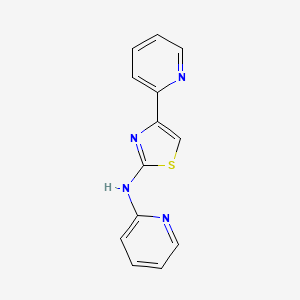
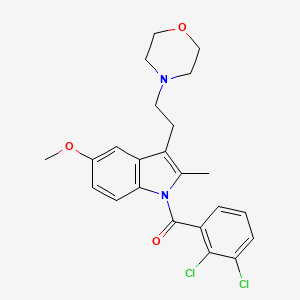
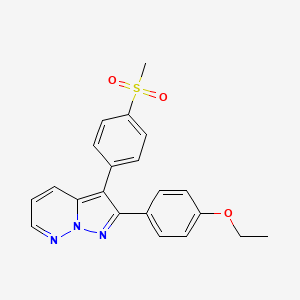
![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)
![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)
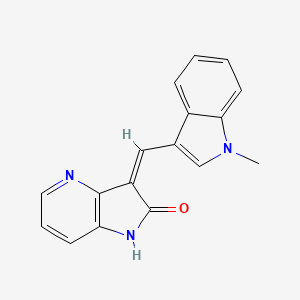
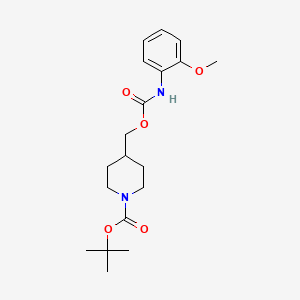
![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B1672470.png)
